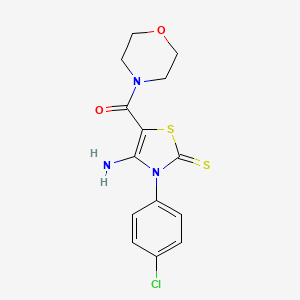
(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(morpholino)methanone: is a complex organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common method is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thiourea. The specific steps might include:
Formation of the thiazole ring: : Reacting 4-chlorobenzaldehyde with thiourea in the presence of ethylenediamine to form the thiazole core.
Introduction of the amino group: : Amination of the thiazole ring using ammonia or an appropriate amine source.
Attachment of the morpholino group: : Reacting the intermediate with morpholine to introduce the morpholino moiety.
Industrial Production Methods
In an industrial setting, the synthesis would be optimized for scale and efficiency. This might involve using continuous flow reactors, optimizing reaction conditions to minimize by-products, and ensuring the purity of the final product through advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might involve using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring, often involving halogenated compounds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Halogenated compounds, strong nucleophiles
Major Products Formed
Oxidation: : Various oxidized derivatives of the thiazole ring
Reduction: : Reduced forms of the compound, potentially leading to different functional groups
Substitution: : Substituted thiazole derivatives with different substituents on the ring
科学研究应用
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Potential use in drug development, particularly for diseases that involve thiazole-sensitive pathways.
Industry: : Utilized in the production of materials with specific properties, such as enhanced stability or reactivity.
作用机制
The exact mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The molecular pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
This compound can be compared to other thiazole derivatives, such as thiazolidinediones and thiazolylbenzamides While these compounds share the thiazole core, they differ in their substituents and functional groups, leading to different biological activities and applications
属性
IUPAC Name |
[4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c15-9-1-3-10(4-2-9)18-12(16)11(22-14(18)21)13(19)17-5-7-20-8-6-17/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURCXSIPORXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














